

# Investigating the Therapeutic Potential of ABBV-712: A Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ABBV-712**, a novel, orally active, and selective inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, **ABBV-712** targets the pseudokinase domain of TYK2, offering a differentiated approach to modulating the immune system for the treatment of autoimmune and inflammatory diseases.[1][2][3] This document summarizes the mechanism of action, preclinical data, and the signaling pathways influenced by **ABBV-712**.

#### **Mechanism of Action**

ABBV-712 is a selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3][4] This is a distinct approach from many other Janus kinase (JAK) inhibitors that target the catalytically active (JH1) domain.[3][4] By binding to the pseudokinase domain, ABBV-712 stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling cascades initiated by key cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[3][4][5] This selective inhibition of TYK2 is anticipated to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][5]

# **Signaling Pathways**

TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines involved in immune regulation. **ABBV-712**'s primary therapeutic potential



lies in its ability to interrupt the signaling of IL-12 and IL-23.

## **IL-23 Signaling Pathway**

The IL-23 receptor, upon binding to IL-23, activates the associated kinases, TYK2 and JAK2. This leads to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as IL-17, which are central to the pathogenesis of many autoimmune diseases. By inhibiting TYK2, **ABBV-712** blocks this cascade.





Click to download full resolution via product page

**Caption: ABBV-712** inhibits the IL-23 signaling cascade.



## **IL-12 Signaling Pathway**

Similarly, the IL-12 receptor utilizes TYK2 and JAK2 for signal transduction. Upon IL-12 binding, these kinases phosphorylate STAT4. Activated STAT4 promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ), another key inflammatory mediator. **ABBV-712**'s inhibition of TYK2 disrupts this pro-inflammatory signaling axis.





Click to download full resolution via product page

Caption: ABBV-712 disrupts IL-12-mediated signaling.



# **Quantitative Data Summary**

The preclinical data for **ABBV-712** demonstrates its potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

| Assay             | EC50 (μM) |
|-------------------|-----------|
| TYK2 JH2          | 0.01[6]   |
| TYK2 (in vitro)   | 0.195[1]  |
| TYK2 (cells)      | 0.19[6]   |
| Human Whole Blood | 0.17[6]   |
| JAK1              | >25[1]    |
| JAK2              | >25[1]    |
| JAK3              | >25[1]    |

**In Vivo Efficacy in Mouse Models** 

| Model                     | Dose (mg/kg)                            | Effect                                      |  |
|---------------------------|-----------------------------------------|---------------------------------------------|--|
| IL-12/IL-18 Induced IFN-γ | 30                                      | 77% reduction in serum IFN- $\gamma[1]$     |  |
| 100                       | 84% reduction in serum IFN- $\gamma[1]$ |                                             |  |
| 300                       | 95% reduction in serum IFN- $\gamma[1]$ |                                             |  |
| 600                       | 99% reduction in serum IFN- $\gamma[1]$ |                                             |  |
| Ear Dermatitis            | 100                                     | 61% reduction in ear thickness at day 11[1] |  |

### **Pharmacokinetic Parameters**



| Species | Dose    | Route | Bioavaila<br>bility (%) | t½ (h) | Unbound<br>Clearanc<br>e (L/h/kg) | Vss (L/kg) |
|---------|---------|-------|-------------------------|--------|-----------------------------------|------------|
| Rat     | 1 mg/kg | p.o.  | 19[1]                   | 0.6[1] | 4.1[1]                            | 1.9[1]     |
| 1 mg/kg | i.v.    | -     | 0.6[1]                  | 4.1[1] | 1.9[1]                            |            |
| Dog     | -       | p.o.  | 88[1]                   | 4.5[1] | 0.46[1]                           | -          |
| Monkey  | -       | p.o.  | 17[1]                   | 1.2[1] | 2.3[1]                            | -          |

**Predicted Human Pharmacokinetics** 

| Parameter                   | Value  |
|-----------------------------|--------|
| t½ (h)                      | 2.9[1] |
| AUC (μg·h/mL)               | 6.8[1] |
| Bioavailability (%)         | 59[1]  |
| Predicted Initial Dose (mg) | 350[1] |

## **Experimental Protocols**

Detailed experimental protocols are described in the primary publication by Breinlinger, E. et al. in the Journal of Medicinal Chemistry (2023, 66(20): 14335).[1] The following provides a summary of the methodologies based on available information.

#### In Vitro Kinase and Cellular Assays

Potency and selectivity were likely determined using a combination of biochemical assays with purified kinase domains and cell-based assays measuring the inhibition of cytokine-induced STAT phosphorylation. The high EC50 values for JAK1, JAK2, and JAK3 suggest a highly selective inhibition of TYK2.[1]

#### IL-12/IL-18-Induced IFN-y Mouse Model

In this pharmacodynamic model, mice were challenged with IL-12 and IL-18 to induce a robust IFN-y response. **ABBV-712** was administered orally at various doses prior to the cytokine



challenge.[6] Serum levels of IFN-y were subsequently measured to assess the in vivo target engagement and efficacy of **ABBV-712**.[1][6]

#### Mouse Model of Ear Dermatitis

This is a common inflammatory disease model. While specific details of induction were not available in the reviewed literature, such models typically involve the topical application of an irritant to the mouse ear to induce inflammation, characterized by an increase in ear thickness. **ABBV-712** was administered orally, and the reduction in ear swelling was measured as an indicator of its anti-inflammatory activity.[1][6]

## **Experimental Workflow for Preclinical Evaluation**

The general workflow for the preclinical assessment of **ABBV-712** likely followed a standard drug discovery and development process.



Click to download full resolution via product page



Caption: A generalized preclinical development workflow for ABBV-712.

#### Conclusion

ABBV-712 is a promising therapeutic candidate with a novel mechanism of action that selectively targets the pseudokinase domain of TYK2. Preclinical data demonstrates its high potency and selectivity, leading to effective modulation of the IL-12 and IL-23 signaling pathways. The favorable pharmacokinetic profile across multiple species and in human predictions supports its potential as an oral therapy for a range of autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ABBV-712.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of IL-23 receptor signaling in inflammation-mediated erosive autoimmune arthritis and bone remodeling PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-12 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 3. Interleukin 23 Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IL-12 Family Receptors | Sino Biological [sinobiological.com]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of ABBV-712: A Selective TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#investigating-the-therapeutic-potential-of-abbv-712]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com